ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an amino group, a trifluoromethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable dipolarophile under microwave conditions to yield the desired thiazole derivative . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts, can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug discovery.
Industry: It is utilized in the production of agrochemicals and materials with specialized properties .
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the thiazole ring can interact with various enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group and are used in medicinal chemistry.
Uniqueness
Ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, along with the trifluoromethyl and amino groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-2-14-6(13)3-4(7(8,9)10)12-15-5(3)11/h2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBFMJAWFGAFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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